molecular formula C13H14N2O3 B1392530 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 1243088-27-8

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B1392530
CAS No.: 1243088-27-8
M. Wt: 246.26 g/mol
InChI Key: DAAQJHZPQNEVAM-UHFFFAOYSA-N
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Description

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound . It has a molecular formula of C13H14N2O3 . This compound is part of the quinoxaline family, which has been shown to have interesting biological properties, including antiviral, anticancer, and antileishmanial activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . The compound also contains ethyl, methyl, and carboxylic acid substituents .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 218.21 g/mol . It has a complexity of 364 and a topological polar surface area of 78.8 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Antiviral Properties

Research has shown that derivatives of quinoxaline, similar to 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, exhibit antiviral activity. For instance, certain novel quinoxaline compounds synthesized from related precursors have demonstrated potent activity against viruses like HCV, HBV, HSV-1, and HCMV. This highlights the potential of these compounds in antiviral therapy (Elzahabi, 2017).

Synthesis and Characterization

The compound and its analogs have been extensively studied for their synthesis and characterization. These studies provide insights into their chemical properties, paving the way for their potential application in various fields of science and medicine. For example, a study detailed the synthesis process of similar quinoxaline derivatives, which can be foundational for further chemical research (Kurasawa et al., 2000).

Crystal Structure Analysis

The crystal structure of quinoxaline derivatives, including those related to this compound, has been analyzed. Such studies are crucial in understanding the molecular geometry, electronic structure, and potential interactions of these compounds, which can be relevant in drug design and material science (Abad et al., 2020).

Antibacterial Activities

The antibacterial properties of quinoxaline derivatives, closely related to the compound , have been a subject of research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Koga et al., 1980).

Tautomerism Studies

Studies on tautomerism in quinoxaline derivatives provide insights into their chemical behavior under different conditions. Understanding these aspects is important for applications in synthetic chemistry and drug development (Mondelli & Merlini, 1966).

Synthesis of Related Compounds

Research into the synthesis of related compounds, such as quinoxaline carboxylic acids, contributes to the broader understanding of chemical synthesis techniques, potentially aiding in the development of new pharmaceuticals and materials (Ukrainets et al., 2006).

Future Directions

Quinoxaline derivatives, including 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, are a promising area of research in medicinal chemistry . Their potential antiviral properties make them particularly relevant given the ongoing need for new antiviral therapies . Further investigation into the properties and potential applications of these compounds is warranted .

Properties

IUPAC Name

4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQJHZPQNEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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